Lantibiotic pep5 - 84931-86-2

Lantibiotic pep5

Catalog Number: EVT-1588864
CAS Number: 84931-86-2
Molecular Formula: C153H258N46O41S6
Molecular Weight: 3590.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pep5 is produced by Staphylococcus epidermidis strain 5. The biosynthetic gene cluster responsible for its production is located on a 20-kilobase plasmid known as pED503. This cluster includes several genes essential for the synthesis and modification of the peptide, including pepA (the structural gene), pepB and pepC (for post-translational modifications), pepP (for proteolytic processing), pepT (for transport), and pepI (for immunity against the peptide) .

Classification

Lantibiotic Pep5 is classified under type A lantibiotics, which are known for their ability to form pores in bacterial membranes. This classification is shared with other well-known lantibiotics such as nisin and subtilin. The unique structural features of Pep5 contribute to its mechanism of action and its effectiveness as an antimicrobial agent .

Synthesis Analysis

Methods

The synthesis of lantibiotic Pep5 involves several key steps, including ribosomal synthesis, post-translational modifications, and proteolytic processing. The precursor peptide is synthesized on ribosomes as a prepeptide that contains a leader sequence and a propeptide part. This precursor undergoes a series of modifications to become the mature peptide.

Technical Details

  1. Ribosomal Synthesis: The initial synthesis occurs on ribosomes where the prepeptide is formed.
  2. Post-Translational Modifications: Specific enzymes catalyze the dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine. Subsequently, cysteine residues react with these dehydro residues to form thioether bonds, producing lanthionine and methyllanthionine .
  3. Proteolytic Processing: After modification, the leader sequence is cleaved by a specific protease (PepP), allowing the mature peptide to be exported from the producing cell .
Molecular Structure Analysis

Structure

The molecular structure of Pep5 is characterized by its unique cyclic configuration due to the presence of thioether bonds formed between modified amino acids. The structure includes several key amino acids that contribute to its antimicrobial activity.

Data

The biosynthetic gene cluster for Pep5 spans approximately 7.9 kilobases and contains multiple genes responsible for its production and modification . The specific amino acid sequence of Pep5 includes residues that are critical for its function and stability.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in the biosynthesis of Pep5 include:

  1. Dehydration Reactions: Catalyzed by enzyme PepB, converting serine and threonine into dehydroalanine and dehydrobutyrine.
  2. Thioether Bond Formation: Enzyme PepC facilitates the reaction between cysteine residues and dehydro residues to form lanthionine and methyllanthionine.
  3. Proteolytic Cleavage: The leader sequence is removed by PepP, resulting in the active form of Pep5 ready for export .

Technical Details

The enzymatic activities involved in these reactions are highly specific, allowing for precise modifications that result in the bioactive form of Pep5.

Mechanism of Action

Process

Lantibiotic Pep5 exerts its antimicrobial effects primarily through pore formation in bacterial membranes. This process involves:

  1. Binding to Lipid II: Pep5 interacts with lipid II, a key component in bacterial cell wall synthesis.
  2. Pore Formation: Following binding, it disrupts membrane integrity by forming pores, leading to cell lysis and death .

Data

Studies have shown that Pep5's ability to form pores is crucial for its bactericidal activity against various Gram-positive bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its charged nature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Activity Spectrum: Effective primarily against Gram-positive bacteria due to its mechanism targeting bacterial membranes .
Applications

Scientific Uses

Lantibiotic Pep5 has several significant applications in scientific research:

  • Antimicrobial Agent: Used as a model compound for studying antimicrobial peptides due to its potent activity against resistant bacterial strains.
  • Biotechnological Applications: Potential use in developing new antibiotics or therapeutic agents targeting bacterial infections.
  • Research Tool: Employed in studies investigating membrane dynamics and pore formation mechanisms in bacteria .
Biosynthesis and Genetic Determinants of Pep5

Ribosomal Synthesis and Post-Translational Modification Pathways

Pep5 exemplifies class I lantibiotics, characterized by ribosomal synthesis followed by extensive enzymatic modifications. The precursor peptide undergoes a cascade of transformations to achieve its bioactive conformation.

Role of pepA as the Structural Gene for Prepeptide Synthesis

The pepA gene, located on the plasmid pED503, encodes a 60-residue prepeptide consisting of an N-terminal leader sequence (34 residues) and a C-terminal core peptide (26 residues). The leader peptide (MLFKEKLFNAIEEFNKDFDLEIVKAA) contains a conserved FDLEI motif critical for enzyme recognition, while the core region houses Ser/Thr/Cyr residues destined for modification. Mutational studies confirm that pepA deletion abolishes Pep5 production entirely, underscoring its indispensable role in biosynthesis [3] [4].

Enzymatic Conversion of Ser/Thr to Dehydroamino Acids by pepB and pepC

Post-translational modifications begin with dehydration:

  • PepB catalyzes ATP/GTP-dependent glutamate elimination from Ser/Thr residues, forming dehydroalanine (Dha) and dehydrobutyrine (Dhb). This generates 5 dehydration sites in Pep5’s core peptide [4].
  • PepC subsequently facilitates thioether bridge formation through Michael-type additions. Cysteine thiols nucleophilically attack Dha/Dhb, generating lanthionine (Lan) and methyllanthionine (MeLan) bridges. Structural analysis confirms three cyclic thioether rings in mature Pep5 (residues 8–11, 13–19, 21–26) [4] [5].

Table 1: Enzymatic Components of Pep5 Maturation

GeneProtein FunctionCatalytic ActionKey Domains/Features
pepAPrepeptideN/ALeader peptide (FDLEI motif), core peptide
pepBDehydrataseSer/Thr dehydration to Dha/DhbGlutamylation domain, elimination domain
pepCCyclaseThioether ring formationZinc-binding site, substrate recognition pocket
pepPProteaseLeader peptide cleavageSerine protease-like catalytic triad

Proteolytic Processing and Leader Peptide Cleavage by pepP

Following cyclization, the serine protease PepP excises the leader peptide at a conserved Ala↓Lys cleavage site (position -1/+1). This occurs extracellularly after ABC transporter-mediated secretion. In pepP knockout mutants, Pep5 accumulates intracellularly as an inactive prepeptide, confirming processing is essential for antimicrobial activity [4] [6].

Gene Cluster Organization and Regulatory Elements

The Pep5 biosynthetic machinery is encoded within a compact, self-regulated genetic cluster optimized for coordinated expression.

Plasmid-Bearing Biosynthetic Cluster (pED503) Localization

The entire 18.6-kb Pep5 gene cluster resides on the plasmid pED503 in Staphylococcus epidermidis 5. Genes are organized as pepO-pepI-pepA-pepP-pepB-pepC-pepT1/T2, with the transporter genes (pepT1/T2) oriented divergently. Plasmid curing eliminates Pep5 production, confirming its autonomous genetic basis [2] [4].

Transcriptional Coupling of pepA and pepI Through Stabilized mRNA Structures

Immunity gene pepI and structural gene pepA exhibit co-expression driven by:

  • A shared promoter upstream of pepI transcribing a bicistronic mRNA (pepI-pepA) [6].
  • An inverted repeat (∆G = −56.9 kJ/mol) downstream of pepA that stabilizes transcripts by impeding 3’→5’ exonucleases. Mutagenesis of this structure reduces pepI-pepA mRNA half-life by >50% [5] [8].
  • Leader peptide-independent translation of pepI, demonstrated by retained immunity in pepA start codon mutants [6].

Inverted Repeats and Terminator Elements in Transcript Stability

The 3’ terminator downstream of pepA features a 28-bp stem-loop structure (5’-GCCGGA...TCCGGC-3’) crucial for mRNA stability. Heterologous expression studies confirm that relocating this terminator preserves its function—enabling hyperimmune phenotypes when fused to heterologous genes. This terminator is conserved in related lantibiotics like epicidin 280 (82% identity) [5] [8].

Table 2: Functional Impact of Leader Peptide Mutations on Pep5 Biosynthesis

Mutation in Leader PeptidePep5 Production (% of Wild-Type)Functional Consequence
Phe-19 → Ser35%Disrupted dehydratase binding
Glu-16 → Lys38%Impaired leader-core interactions
Asp-6 → Lys82%Minor effect on modification kinetics
Wild-type (FDLEI intact)100%Optimal enzyme recognition

Properties

CAS Number

84931-86-2

Product Name

Lantibiotic pep5

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(E)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(Z)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-(2-oxobutanoylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]but-2-enoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]but-2-enoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylbut-2-enoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

Molecular Formula

C153H258N46O41S6

Molecular Weight

3590.4 g/mol

InChI

InChI=1S/C153H258N46O41S6/c1-19-81(13)119(197-124(212)85(17)172-145(233)109-51-40-64-199(109)114(204)71-169-121(209)82(14)173-146(234)110(200)22-4)149(237)185-95(49-38-62-165-152(161)162)130(218)171-84(16)123(211)191-108(76-245)144(232)195-117(79(9)10)147(235)184-94(47-30-36-60-158)133(221)182-98(53-55-116(207)208)136(224)192-105(73-242)142(230)183-97(52-54-115(205)206)135(223)180-93(46-29-35-59-157)132(220)177-89(21-3)128(216)187-100(65-77(5)6)137(225)181-92(45-28-34-58-156)129(217)170-83(15)122(210)176-88(20-2)127(215)179-96(50-39-63-166-153(163)164)134(222)188-101(66-78(7)8)138(226)189-102(67-87-41-24-23-25-42-87)139(227)198-120(86(18)246)150(238)196-118(80(11)12)148(236)194-107(75-244)143(231)193-106(74-243)141(229)178-90(43-26-32-56-154)125(213)167-69-112(202)174-91(44-27-33-57-155)131(219)190-103(68-111(160)201)126(214)168-70-113(203)175-104(72-241)140(228)186-99(151(239)240)48-31-37-61-159/h20-21,23-25,41-42,77-85,90-109,117-119,241-246H,19,22,26-40,43-76,154-159H2,1-18H3,(H2,160,201)(H,167,213)(H,168,214)(H,169,209)(H,170,217)(H,171,218)(H,172,233)(H,173,234)(H,174,202)(H,175,203)(H,176,210)(H,177,220)(H,178,229)(H,179,215)(H,180,223)(H,181,225)(H,182,221)(H,183,230)(H,184,235)(H,185,237)(H,186,228)(H,187,216)(H,188,222)(H,189,226)(H,190,219)(H,191,211)(H,192,224)(H,193,231)(H,194,236)(H,195,232)(H,196,238)(H,197,212)(H,198,227)(H,205,206)(H,207,208)(H,239,240)(H4,161,162,165)(H4,163,164,166)/b88-20-,89-21-,120-86+/t81-,82-,83-,84-,85-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109-,117-,118-,119-/m0/s1

InChI Key

SRCAXTIBNLIRHU-JJKPAIEPSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(=CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=C(C)S)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)C(C)NC(=O)C(=O)CC

Synonyms

lantibiotic Pep5
Pep 5
Pep 5 staphylococcin

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(=CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=C(C)S)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)C(C)NC(=O)C(=O)CC

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N/C(=C\C)/C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N/C(=C\C)/C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N/C(=C(\C)/S)/C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](C)NC(=O)C(=O)CC

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